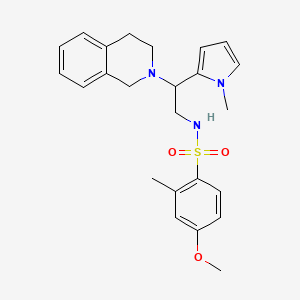

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-18-15-21(30-3)10-11-24(18)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLODHRMJGDITIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through multi-step organic synthesis. One potential route involves:

Formation of the 3,4-dihydroisoquinoline intermediate through Pomeranz-Fritsch or Bischler-Napieralski reaction.

Introduction of the 1-methyl-1H-pyrrol-2-yl group via a suitable coupling reaction.

Formation of the benzenesulfonamide moiety by sulfonylation of a suitable amine precursor.

Industrial Production Methods

Industrial production may scale up these synthetic steps, utilizing catalytic methods and flow chemistry to enhance yields and efficiency. Purification typically involves crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The isoquinoline moiety can be oxidized to yield corresponding N-oxides.

Reduction: The nitro group in any precursor can be reduced to amines.

Substitution: The sulfonamide can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Peracids or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Strong nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation yields N-oxides.

Reduction leads to primary or secondary amines.

Substitution yields new sulfonamide derivatives.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

The compound exhibits notable interactions with various biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders. Its structure suggests potential activity as a positive allosteric modulator at dopamine receptors, particularly D1 and D3 subtypes, which are implicated in mood regulation and reward pathways .

Potential Therapeutic Uses

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds have shown promise in:

- Neuroprotection : Compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) have been studied for their neuroprotective effects against neurodegenerative diseases .

- Anti-inflammatory Activity : The sulfonamide moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

- Cancer Treatment : Some isoquinoline derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting a role in oncology .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related isoquinoline compounds. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's disease . The specific compound under discussion showed enhanced survival rates in neuronal cultures exposed to neurotoxic agents.

Case Study 2: Anti-inflammatory Properties

In a recent investigation into the anti-inflammatory properties of sulfonamide derivatives, researchers found that compounds with similar structures to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating autoimmune diseases .

Table 1: Summary of Pharmacological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulation of oxidative stress pathways | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Comparative Analysis of Related Compounds

Mechanism of Action

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide likely involves:

Molecular Targets: Enzymes involved in inflammation or cell proliferation.

Pathways: Inhibition of specific signaling pathways or modulation of receptor activity.

Comparison with Similar Compounds

Compared to other isoquinoline and pyrrole derivatives:

Unique Aspects: The combination of an isoquinoline and pyrrole with a sulfonamide makes it unique in its class, potentially offering a novel mode of action.

Similar Compounds: N-(2-(1,2-dihydroisoquinolin-2-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamides, pyrroloisoquinolines.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide certainly presents a fascinating area for further exploration in medicinal chemistry and beyond.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various biological systems, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a sulfonamide group with a 3,4-dihydroisoquinoline moiety and a pyrrole derivative. The molecular formula is with a molecular weight of approximately 375.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 1049361-36-5 |

Antimicrobial Activity

Recent studies have indicated that compounds containing the isoquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroisoquinoline have shown potent activity against various bacterial strains and fungi. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

The compound's structural components suggest potential antimalarial activity. In vitro studies have demonstrated that similar isoquinoline derivatives possess effective antiplasmodial activity against Plasmodium falciparum, with IC50 values in the low nanomolar range . This highlights the need for further exploration into the specific mechanisms through which this compound may inhibit malaria parasites.

Central Nervous System Effects

Given its structural similarity to known neuroactive compounds, this sulfonamide derivative may interact with neurotransmitter systems. Research has shown that isoquinoline derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as Parkinson’s disease and depression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituent Variations : Altering the methoxy or methyl groups can significantly impact the compound's affinity for target receptors.

- Isoquinoline Modifications : Changes in the isoquinoline ring can enhance or diminish pharmacological effects, as seen in various analogs that have been tested for their activity against Plasmodium and other pathogens .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Antimicrobial Efficacy : A series of isoquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity .

- Antimalarial Screening : Compounds structurally related to this compound were evaluated in vivo using rodent models infected with Plasmodium yoelii. The study found promising results with certain analogs exhibiting high efficacy .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the 3,4-dihydroisoquinoline core via cyclization or reductive amination, followed by functionalization at the 2-position .

- Step 2 : Introduction of the 1-methyl-1H-pyrrole moiety via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using THF or DMF as solvents and bases like triethylamine) .

- Step 3 : Sulfonamide coupling using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) to form the final benzenesulfonamide group .

- Critical parameters : Reaction temperature (often 0–60°C), inert atmosphere (argon/nitrogen), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination; SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder or twinning in crystals .

- HPLC : To assess purity (>95% required for pharmacological studies) .

Q. What purification methods are optimal for isolating this compound?

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol for polar intermediates .

- Reverse-Phase HPLC : For final purification, especially if the compound is sensitive to oxidation or hydrolysis .

Q. How is crystallographic data processed to resolve structural ambiguities?

- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) CCD detectors to minimize noise .

- Refinement : SHELXL is preferred for small-molecule refinement; apply restraints for disordered atoms and validate using R-factor (<5%) and goodness-of-fit (GOF ≈ 1) .

- Validation Tools : PLATON or Mercury for symmetry checks and hydrogen-bonding analysis .

Q. What intermediates are critical in the synthetic pathway?

- 3,4-Dihydroisoquinoline precursor : Synthesized via Pictet-Spengler or Bischler-Napieralski reactions .

- 1-Methyl-1H-pyrrole-2-ethylamine : Prepared by alkylation of pyrrole derivatives followed by amine protection .

- 4-Methoxy-2-methylbenzenesulfonyl chloride : A reactive intermediate for sulfonamide formation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains; validate with Hooft/Y statistics .

- Disorder : Apply PART instructions and occupancy refinement for alternative conformations. Dynamic disorder may require low-temperature data collection .

- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to ensure bond lengths/angles match theoretical values .

Q. What computational strategies are effective for modeling molecular interactions?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., enzymes linked to inflammation or cancer) .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How can structure-activity relationships (SAR) be established for derivatives?

- Analog Synthesis : Replace the 4-methoxy group with halogens (F, Cl) or methyl to study electronic/steric effects .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .

- Pharmacophore Mapping : Identify critical groups (e.g., sulfonamide, dihydroisoquinoline) using MOE or Phase .

Q. What strategies improve synthetic yield and scalability?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like amide coupling .

- Flow Chemistry : Continuous processing for exothermic or air-sensitive reactions (e.g., sulfonylation) .

- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to minimize byproducts .

Q. How can derivatives be designed to enhance solubility or bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.